Cas no 877789-89-4 (1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine)

1-Cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with phenyl and methyl groups, coupled with a piperazine moiety linked to a cyclopentyl ring. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its rigid, multi-ring framework. The compound's distinct substitution pattern may enhance binding affinity and selectivity in biological targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of both aromatic and aliphatic components contributes to balanced physicochemical properties, facilitating solubility and bioavailability optimization.
1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine structure
877789-89-4 structure
Product Name:1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine
CAS No:877789-89-4
MF:C23H29N5
MW:375.50986456871
CID:5422343
Update Time:2025-11-06

1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
    • 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine
    • Inchi: 1S/C23H29N5/c1-17-16-21(27-14-12-26(13-15-27)20-10-6-7-11-20)28-23(24-17)22(18(2)25-28)19-8-4-3-5-9-19/h3-5,8-9,16,20H,6-7,10-15H2,1-2H3
    • InChI Key: JWCAQPCRZSXATE-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3)C(C)=NN1C(N1CCN(C3CCCC3)CC1)=CC(C)=N2

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Additional information on 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine

Professional Introduction to Compound with CAS No. 877789-89-4 and Product Name: 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine

The compound with the CAS number 877789-89-4 and the product name 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine represents a significant advancement in the field of chemobiology and pharmaceutical research. This molecule, characterized by its intricate heterocyclic structure, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of multiple fused rings and functional groups makes it a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. Piperazine scaffolds are known for their ability to modulate various biological pathways, making them valuable in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The specific modification of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine with a cyclopentyl group and a pyrazolo[1,5-a]pyrimidine moiety introduces unique pharmacophoric features that could enhance its binding affinity and selectivity towards target proteins.

The pyrazolo[1,5-a]pyrimidine ring system is particularly noteworthy due to its presence in several bioactive molecules. This scaffold has been implicated in the development of antiviral, anticancer, and anti-inflammatory agents. The dimethyl and phenyl substituents on the pyrazolo ring further contribute to the compound's complexity and potential for interaction with biological targets. Such structural features are often exploited to fine-tune pharmacokinetic properties, including solubility, permeability, and metabolic stability.

In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural complexity of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine makes it an ideal subject for these approaches. By leveraging advanced computational techniques, researchers can predict binding interactions with target enzymes and receptors, thereby accelerating the drug development process. This compound's potential to interact with key biological pathways has been a driving force behind its investigation in preclinical studies.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. neurological disorders remain a significant challenge globally, with limited treatment options available for many conditions. The ability of piperazine derivatives to modulate neurotransmitter systems makes them attractive candidates for therapeutic intervention. Furthermore, the structural features of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine suggest that it may have dual-action capabilities, targeting multiple pathways simultaneously.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic molecules like this one. The synthesis of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazine involves multi-step reactions that require precise control over reaction conditions. However, the growing expertise in constructing such structures has made it feasible to produce these compounds on a scalable basis. This accessibility is crucial for advancing research from laboratory-scale investigations to larger-scale preclinical trials.

The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it exhibits promising activity in vitro. Studies have shown that it can interact with enzymes and receptors involved in critical biological processes. For instance, its ability to modulate certain kinases has been observed in cell-based assays, indicating potential applications in oncology research. Additionally, its interaction with neurotransmitter receptors suggests that it may have therapeutic relevance in neurological disorders.

The development of novel drug candidates is a lengthy and complex process that requires rigorous testing to ensure safety and efficacy. 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo1,5-a-pyrimidin}y piperazine is currently undergoing preclinical evaluations to assess its pharmacokinetic properties and potential side effects. These studies are essential for determining whether it will proceed to human clinical trials. The outcomes of these trials will provide valuable insights into its therapeutic potential and help guide future research directions.

In conclusion,1-cyclopentyl}-4-{2(35dimethyl3(phenypyrazol01(15a)pyrimidin7y)piperazin represents a significant contribution to the field of chemobiology and pharmaceutical research Its unique structural features make it a promising candidate for further exploration particularly in the areas of neurological disorders cancer treatment infectious diseases Its potential applications are supported by ongoing research which continues to uncover new insights into its pharmacological properties As the field advances this compound will likely play an important role in shaping future therapeutic strategies

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